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Compound of Interest

Compound Name: Cefprozil, (Z)-

CAS No.: 114876-72-1

Cat. No.: B188436

Get Quote

Executive Summary
Cefprozil is a second-generation cephalosporin antibiotic that exists as a mixture of two

geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1] The pharmaceutical

substance is predominantly the (Z)-isomer (approx. 90%), which exhibits superior antibacterial

activity.[1][2]

This guide provides a definitive technical analysis of the solubility landscape of Cefprozil (Z)-.[1]

Unlike simple salts, Cefprozil is an amphoteric zwitterion; its solubility is critically dependent on

pH, solvent polarity, and crystalline form (monohydrate). Understanding these parameters is

essential for optimizing purification (crystallization), formulation (suspensions/tablets), and

bioavailability.[1]

Key Solubility Characteristics:

Aqueous: pH-dependent "U-shaped" profile with a minimum at the isoelectric point (pI).[1]

Organic: Generally poor solubility in non-polar solvents; "Sparingly Soluble" in methanol;

"Practically Insoluble" in acetone and ethyl acetate.[1][3]
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Thermodynamics: Dissolution is endothermic; solubility increases with temperature.[1]

Physicochemical Fundamentals
To predict and manipulate Cefprozil's solubility, one must first understand its molecular

dissociation behavior.[1]

Molecular Structure & Ionization
Cefprozil contains two ionizable groups that dictate its charge state:

Carboxylic Acid (C-2 position): Acidic, pKa

2.9[1]

Amino Group (C-7 side chain): Basic, pKa

7.2[1]

This creates a zwitterionic species in the neutral pH range.[1]

Parameter Value Implication for Solubility

Molecular Formula
Monohydrate form is most

stable in aqueous media.[1]

Molecular Weight 407.45 g/mol (Monohydrate)
Moderate molecular size limits

passive diffusion.[1]

pKa (Acidic) 2.92 (Predicted)
De-protonates at pH > 3,

increasing solubility.[1]

pKa (Basic) 7.2 (Predicted)
Protonates at pH < 7,

increasing solubility.[1]

Isoelectric Point (pI) ~4.5 - 5.5
Minimum Solubility occurs here

(Net Charge = 0).[1]

LogP 0.01 (at pH 6)
Highly hydrophilic; prefers

aqueous over lipid phases.[1]
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Isomerism (Z vs E)
Cefprozil (Z)-: The cis isomer.[1][4][5][6][7] More polar, higher biological activity.

Cefprozil (E)-: The trans isomer.[1][7] Less active, often treated as a process impurity (limit <

11%).[1]

Separation: Due to slight differences in polarity and 3D shape, these isomers can be

resolved using Reverse-Phase HPLC (C18 column), indicating differential interaction with

hydrophobic stationary phases.[1]

Solubility Data Landscape
The following data aggregates experimental values and pharmacopeial definitions.

Solubility in Pure Solvents (at 25°C)
Solvent

Solubility Category
(USP)

Estimated Range
(mg/mL)

Specific Data
Points

Water Slightly Soluble 1 – 10
~6.1 mg/mL (at

physiological pH)

Methanol Sparingly Soluble 10 – 33 ~15 mg/mL

Ethanol Slightly Soluble 1 – 10 < 5 mg/mL

Isopropanol Very Slightly Soluble 0.1 – 1 < 1 mg/mL

Acetone Practically Insoluble < 0.1 Trace

Ethyl Acetate Practically Insoluble < 0.1 Trace

DMSO Soluble 10 – 30
10 mg/mL (warming

may be required)

DMF Very Slightly Soluble 0.1 – 1 0.3 mg/mL
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Process Insight: The stark difference between Methanol (Sparingly Soluble) and Acetone

(Practically Insoluble) suggests that Acetone is an excellent anti-solvent for crystallization

processes.[1] Dissolving Cefprozil in warm Methanol and adding Acetone will force precipitation.

Aqueous Solubility vs. pH (The "U" Profile)
Cefprozil follows a classic zwitterionic solubility curve.[1]

pH < 2.0: High solubility (Cationic form:

).[1]

pH 4.0 – 6.0: Minimum solubility (Zwitterionic form:

).[1] This is the region where precipitation is most likely to occur.

pH > 8.0: High solubility (Anionic form:

).[1]

Experimental Protocol: Equilibrium Solubility
Determination
Objective: To accurately determine the thermodynamic equilibrium solubility of Cefprozil (Z)- in

a binary solvent system using the Shake-Flask method coupled with HPLC.

Causality: We use the Shake-Flask method (standard for equilibrium) rather than dynamic laser

monitoring because Cefprozil's slow equilibration time (due to monohydrate conversion)

requires 24-48 hours, which dynamic methods often underestimate.[1]

Reagents & Equipment
API: Cefprozil Reference Standard (USP), >90% Z-isomer.[1]
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Solvents: HPLC Grade Water, Methanol, Acetonitrile.[1]

Buffer: Ammonium Phosphate (pH 4.[1]4) for HPLC mobile phase.

Equipment: Orbital Shaker incubator, 0.45 µm PTFE Syringe Filters, HPLC (UV detector @

280 nm).

Step-by-Step Workflow
Preparation of Supersaturation:

Add excess Cefprozil powder (approx. 50 mg) to 2 mL of the target solvent in a glass vial.

Why: Excess solid ensures the chemical potential of the solid phase equals that of the

liquid phase (equilibrium).

Equilibration (Agitation):

Place vials in an orbital shaker at controlled temperature (e.g., 25°C ± 0.1°C).

Agitate at 100 RPM for 48 hours.

Check: Ensure solid is still present.[1] If all dissolved, add more solid.[1]

Phase Separation:

Stop agitation and allow settling for 1 hour.

Withdraw supernatant using a syringe.

Filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption).

Quantification (HPLC):

Dilute filtrate with Mobile Phase.[1]

Inject into HPLC.[1]

Column: C18 (4.6 x 250 mm, 5 µm).[1]
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Mobile Phase: Ammonium Phosphate Buffer (pH 4.4) : Acetonitrile (90:10).[1]

Flow Rate: 1.0 mL/min.[1][8]

Detection: 280 nm.[1][8][9]

Calculation:

Calculate concentration using a standard curve.[1]

Report separate values for Z and E isomers if resolved.

Workflow Visualization
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Quality Control

Start: Weigh Excess Cefprozil

Add Solvent (Water/MeOH)

Agitate (48h, 25°C)
Orbital Shaker

Sedimentation (1h)

Is solid present?

Filtration (0.45 µm PTFE)

Dilution with Mobile Phase

HPLC Analysis (C18, 280nm)
Separate Z/E Isomers

Calculate Solubility (mg/mL)

Yes

Add more API

No

Click to download full resolution via product page

Figure 1: Standardized workflow for determining equilibrium solubility of Cefprozil.
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Thermodynamic Analysis
The dissolution of Cefprozil Monohydrate is endothermic (

).[1] This means solubility increases as temperature rises.

Modified Apelblat Model
For process modeling, the solubility (

) in mole fraction can be correlated with temperature (

) using the Modified Apelblat equation:

A, B, C: Empirical constants determined by regression of experimental data.

Interpretation:

If you plot

vs

(Van't Hoff plot), the slope is negative, confirming the endothermic nature.

This temperature sensitivity is exploited in cooling crystallization to recover the Z-isomer

from reaction mixtures.[1]

Isomer Thermodynamics
The Z-isomer is generally less soluble than the E-isomer in aqueous systems (which aids in its

purification), but the E-isomer is thermodynamically more stable in certain conditions. However,

rapid crystallization kinetics favor the Z-isomer monohydrate lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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